molecular formula C22H24FN3O3 B5413255 [(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B5413255
M. Wt: 397.4 g/mol
InChI Key: NYRXZXSSHVYEMW-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a fluorine atom, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final steps involve coupling the indole and pyrrolidine fragments, followed by functional group modifications to introduce the hydroxyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: The compound is used in studies investigating the mechanisms of action of indole derivatives and their effects on biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Fluorinated Compounds: Fluorinated analogs, such as 5-fluoroindole, exhibit similar properties due to the presence of the fluorine atom.

Uniqueness

[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and pyrrolidine rings, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

IUPAC Name

[(3S,4S)-3-[(5-fluoro-1H-indol-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-25(11-17-10-15-9-16(23)5-8-19(15)24-17)20-12-26(13-21(20)27)22(28)14-3-6-18(29-2)7-4-14/h3-10,20-21,24,27H,11-13H2,1-2H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXZXSSHVYEMW-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)C3CN(CC3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC2=C(N1)C=CC(=C2)F)[C@H]3CN(C[C@@H]3O)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.